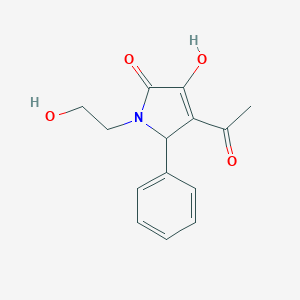
N-(4-hydroxyphenyl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxyphenyl)naphthalene-2-sulfonamide, also known as HNS, is an organic compound that has gained significant attention in scientific research due to its unique properties. HNS is a derivative of naphthalene and sulfonamide, which are commonly used in the synthesis of various organic compounds. HNS is a white crystalline powder that is soluble in organic solvents and has a melting point of 175-177°C.
Mechanism Of Action
The mechanism of action of N-(4-hydroxyphenyl)naphthalene-2-sulfonamide is still not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N-(4-hydroxyphenyl)naphthalene-2-sulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant and detoxification responses in cells.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)naphthalene-2-sulfonamide has been shown to have a range of biochemical and physiological effects in various cell types and animal models. Inflammation is a key component of many diseases, and N-(4-hydroxyphenyl)naphthalene-2-sulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages and other immune cells. N-(4-hydroxyphenyl)naphthalene-2-sulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. In addition, N-(4-hydroxyphenyl)naphthalene-2-sulfonamide has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, in cells, which may help to protect against oxidative stress and damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of using N-(4-hydroxyphenyl)naphthalene-2-sulfonamide in lab experiments is its versatility and ease of use. N-(4-hydroxyphenyl)naphthalene-2-sulfonamide is relatively stable and can be easily synthesized and purified, making it a convenient tool for a wide range of applications. However, one limitation of using N-(4-hydroxyphenyl)naphthalene-2-sulfonamide is its potential toxicity and side effects, which may vary depending on the dose and duration of exposure. As with any chemical compound, proper safety precautions should be taken when handling N-(4-hydroxyphenyl)naphthalene-2-sulfonamide in the lab.
Future Directions
There are several potential future directions for research on N-(4-hydroxyphenyl)naphthalene-2-sulfonamide. One area of interest is the development of new N-(4-hydroxyphenyl)naphthalene-2-sulfonamide derivatives with enhanced properties, such as increased potency or specificity for certain targets. Another area of interest is the exploration of N-(4-hydroxyphenyl)naphthalene-2-sulfonamide as a potential therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. In addition, further research is needed to fully understand the mechanism of action of N-(4-hydroxyphenyl)naphthalene-2-sulfonamide and its effects on various biological processes.
Synthesis Methods
The synthesis of N-(4-hydroxyphenyl)naphthalene-2-sulfonamide is a multi-step process that involves the reaction of naphthalene with sulfonamide. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, and requires precise temperature and pressure conditions. The resulting product is then purified through a series of filtration and recrystallization steps to obtain pure N-(4-hydroxyphenyl)naphthalene-2-sulfonamide.
Scientific Research Applications
N-(4-hydroxyphenyl)naphthalene-2-sulfonamide has been extensively studied for its potential applications in various scientific fields, such as biomedicine, materials science, and environmental science. In biomedicine, N-(4-hydroxyphenyl)naphthalene-2-sulfonamide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In materials science, N-(4-hydroxyphenyl)naphthalene-2-sulfonamide has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of new materials. In environmental science, N-(4-hydroxyphenyl)naphthalene-2-sulfonamide has been used as a pollutant indicator due to its persistence in the environment.
properties
Product Name |
N-(4-hydroxyphenyl)naphthalene-2-sulfonamide |
|---|---|
Molecular Formula |
C16H13NO3S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C16H13NO3S/c18-15-8-6-14(7-9-15)17-21(19,20)16-10-5-12-3-1-2-4-13(12)11-16/h1-11,17-18H |
InChI Key |
XJOAWESFAKLCSU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)

![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)

![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)
![16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide](/img/structure/B230236.png)

![4-[(2-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B230238.png)

![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)


![2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230254.png)